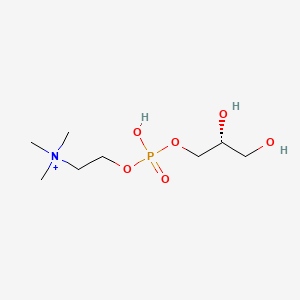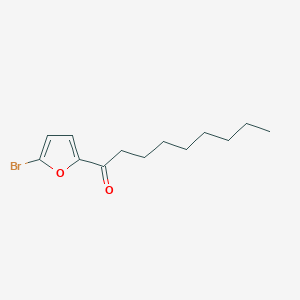![molecular formula C12H15N3O3 B11747012 4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol](/img/structure/B11747012.png)
4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxy group and a methyl group, linked to a benzene ring with two hydroxyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the methoxy and methyl groups. The final step involves the coupling of the pyrazole derivative with a benzene ring substituted with hydroxyl groups.
Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution Reactions: The methoxy and methyl groups are introduced via nucleophilic substitution reactions.
Coupling Reaction: The final coupling reaction involves the use of a suitable coupling agent, such as a palladium catalyst, to link the pyrazole derivative with the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it is studied for its ability to interfere with cell signaling pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,4-diol: Similar structure but with hydroxyl groups at different positions.
4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,2-diol: Another isomer with hydroxyl groups at different positions.
3-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,2-diol: Similar compound with a different substitution pattern on the benzene ring.
Uniqueness
The unique substitution pattern of 4-{[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]methyl}benzene-1,3-diol, particularly the position of the hydroxyl groups on the benzene ring, contributes to its distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
属性
分子式 |
C12H15N3O3 |
|---|---|
分子量 |
249.27 g/mol |
IUPAC 名称 |
4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H15N3O3/c1-15-7-10(12(14-15)18-2)13-6-8-3-4-9(16)5-11(8)17/h3-5,7,13,16-17H,6H2,1-2H3 |
InChI 键 |
CHVNCVVTTLDVHM-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)OC)NCC2=C(C=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-4-{[(5-fluorothiophen-2-yl)methyl]amino}-1H-pyrazole-3-carboxylic acid](/img/structure/B11746936.png)
![2-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11746941.png)
amine](/img/structure/B11746943.png)

![1-{Thieno[3,2-b]pyridin-7-yl}piperazine hydrochloride](/img/structure/B11746955.png)
![(2E)-2-[(4-methylbenzenesulfonamido)imino]acetylchloride](/img/structure/B11746963.png)
![[(4-fluorophenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746966.png)


![1,5-dimethyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746975.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11746988.png)
![1,3-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11746996.png)
![1-cyclopropyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole](/img/structure/B11747008.png)
